molecular formula C20H26N2O B2952357 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine CAS No. 415970-67-1

1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine

Cat. No.: B2952357
CAS No.: 415970-67-1
M. Wt: 310.441
InChI Key: YIMSPZSPOCILQU-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-methoxybenzyl)piperidin-4-amine is a chemical compound with the molecular formula C20H26N2O and a molecular weight of 310.44 g/mol . This compound is characterized by its piperidine core, substituted with benzyl and 4-methoxybenzyl groups. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The piperidine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

    1-Benzylpiperidin-4-amine: Lacks the 4-methoxybenzyl group, leading to different chemical and biological properties.

    N-(4-Methoxybenzyl)piperidin-4-amine: Lacks the benzyl group, resulting in variations in reactivity and applications.

    1-Benzyl-N-(4-hydroxybenzyl)piperidin-4-amine:

Uniqueness: 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern allows for a wide range of applications and makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-benzyl-N-[(4-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-23-20-9-7-17(8-10-20)15-21-19-11-13-22(14-12-19)16-18-5-3-2-4-6-18/h2-10,19,21H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMSPZSPOCILQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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